Welcome to the BenchChem Online Store!
molecular formula C38H22 B1237339 Nonacene

Nonacene

Cat. No. B1237339
M. Wt: 478.6 g/mol
InChI Key: UIFXPOUSHBMMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822731B2

Procedure details

To a mixture of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol (0.04 g, 0.015 mmol) in 1,4-dioxane (10 mL) was added anhydrous SnCl2 (0.1 g, 0.52 mmol). To this suspension was added 10% HCl (1 mL) in complete darkness and the resulting mixture was stirred at room temperature for 0.5 h under Ar. Upon completion of the reaction, black precipitates were filtered in the dark light under N2. The solids were washed with water (50 mL) followed by methanol to yield persistent nonacene derivative 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene as a black solid. 1H NMR (500 MHz, CDCl3): δ 8.83 (s, 4H), 8.74 (s, 4H), 7.14 (m, 20H), 7.08 (m, 10H), 7.00 (m, 10H), 6.72 (m, 8H), 6.66 (m, 4H), 1.96 (s, 24H), 1.23 (bs, 90H). 13C NMR (125.68 MHz, CDCl3): δ 148.9, 148.7, 148.5, 148.4, 143.5, 143.4, 142.9, 137.7, 137.1, 136.0, 134.2, 133.7, 131.4, 131.3, 130.9, 128.7, 128.4, 128.2, 128.0, 127.9, 127.5, 127.2, 126.1, 126.1, 126.0, 126.0, 34.50, 34.48, 31.51, 31.45, 31.4, 19.9. LDI-MS m/z: 2536 [M+], UV-vis λmax (nm): 550, 600, 655, 716, 846, 921, 1033. The 1H NMR spectrum of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene and the compound structure are shown in FIGS. 17A & B.
Name
1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(S[C:12]2[C:49]3[C:16](=[CH:17][C:18]4[C:19](C5C(C)=CC=CC=5C)(O)[C:20]5[C:45]([C:46](C6C(C)=CC=CC=6C)(O)[C:47]=4[CH:48]=3)=[CH:44][C:43]3[C:22](=[C:23](SC4C=CC(C(C)(C)C)=CC=4)[C:24]4[C:41]([C:42]=3SC3C=CC(C(C)(C)C)=CC=3)=[CH:40][C:39]3[C:38](C6C(C)=CC=CC=6C)(O)[C:37]6[C:28](=[CH:29][C:30]7[C:35]([CH:36]=6)=[C:34](SC6C=CC(C(C)(C)C)=CC=6)[C:33](SC6C=CC(C(C)(C)C)=CC=6)=[C:32](SC6C=CC(C(C)(C)C)=CC=6)[C:31]=7SC6C=CC(C(C)(C)C)=CC=6)[C:27](C6C(C)=CC=CC=6C)(O)[C:26]=3[CH:25]=4)[CH:21]=5)[C:15](SC3C=CC(C(C)(C)C)=CC=3)=[C:14](SC3C=CC(C(C)(C)C)=CC=3)[C:13]=2SC2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C.Cl[Sn]Cl.Cl>O1CCOCC1>[CH:15]1[C:16]2[C:49](=[CH:48][C:47]3[C:18]([CH:17]=2)=[CH:19][C:20]2[C:45](=[CH:44][C:43]4[C:22]([CH:21]=2)=[CH:23][C:24]2[C:41](=[CH:40][C:39]5[C:26]([CH:25]=2)=[CH:27][C:28]2[C:37](=[CH:36][C:35]6[C:30]([CH:29]=2)=[CH:31][CH:32]=[CH:33][CH:34]=6)[CH:38]=5)[CH:42]=4)[CH:46]=3)[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol
Quantity
0.04 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=C(C(=C(C2=CC=3C(C4=CC5=C(C6=CC=7C(C8=CC9=C(C(=C(C(=C9C=C8C(C7C=C6C(=C5C=C4C(C3C=C12)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 0.5 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
black precipitates
FILTRATION
Type
FILTRATION
Details
were filtered in the dark light under N2
WASH
Type
WASH
Details
The solids were washed with water (50 mL)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C6C=C5C=C4C=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.